molecular formula C14H13NO2 B3264225 (2-Aminophenyl)(3-methoxyphenyl)methanone CAS No. 38824-11-2

(2-Aminophenyl)(3-methoxyphenyl)methanone

Cat. No. B3264225
M. Wt: 227.26 g/mol
InChI Key: HHQKICDONQKXLJ-UHFFFAOYSA-N
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Patent
US07053084B1

Procedure details

To a solution of bromoanisole 91 (1.38 mL, 10.7 mmol) in THF (5 mL) at 78° C. and under nitrogen atmosphere, was added 1.2 M t-BuLi in pentane (18.2 mL, 21.9 mmol) dropwise. After stirring for 20 min, anthranilonitrile 92 (0.63 g, 5.3 mmol) was added. The reaction was warmed to rt and stirred overnight. The reaction was cooled to 0° C. and quenched with 3N HCl. After stirring 30 min at rt, the acidic extracts were washed with EtOAc (3×12 mL). The aqueous layer was made basic (pH>10) using 6N NaOH and extracted with CH2Cl2. The organic extracts were washed with sat. NaCl, dried over NaSO4, filtered, and concentrated to give a crude mixture containing 93. The crude oil was purified by chromatography on silica to provide pure 93 (0.17 g, 14%) as a yellow oil; 1H NMR (500 MHz, DMSO-d6) δ 7.40–7.43 (m, 1H), 7.27–7.30 (m, 1H), 7.07–7.17 (m, 4H), 6.86–6.88 (m, 1H), 6.49–6.52 (m, 1H), 3.81 (s, 3H); CI MS m/z=228 [C14H13NO2+H]+.
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Yield
14%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Li]C(C)(C)C.CCCCC.[C:20](#N)[C:21]1[C:22](=[CH:24][CH:25]=[CH:26][CH:27]=1)[NH2:23].C1C[O:32]CC1>>[NH2:23][C:22]1[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=1[C:20]([C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([O:8][CH3:9])[CH:2]=1)=[O:32]

Inputs

Step One
Name
Quantity
1.38 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
18.2 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 3N HCl
STIRRING
Type
STIRRING
Details
After stirring 30 min at rt
Duration
30 min
WASH
Type
WASH
Details
the acidic extracts were washed with EtOAc (3×12 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic extracts were washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude mixture
ADDITION
Type
ADDITION
Details
containing 93
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by chromatography on silica

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC(=CC=C2)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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